molecular formula C7H15ClN2O3 B13324086 Ethyl (ethylamino)acetylcarbamate hydrochloride

Ethyl (ethylamino)acetylcarbamate hydrochloride

Cat. No.: B13324086
M. Wt: 210.66 g/mol
InChI Key: ASWWPJVQBMZVCE-UHFFFAOYSA-N
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Description

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂O₃ It is commonly used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride typically involves the reaction of ethyl chloroformate with N-ethylglycine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride can be compared with other similar compounds such as:

    N-(2-hydroxyethyl)aziridine: Used in polymerization reactions and as a building block for polyamines.

    N-cyanoacetamides: Utilized in the synthesis of biologically active heterocyclic compounds.

The uniqueness of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

ethyl N-[2-(ethylamino)acetyl]carbamate;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-3-8-5-6(10)9-7(11)12-4-2;/h8H,3-5H2,1-2H3,(H,9,10,11);1H

InChI Key

ASWWPJVQBMZVCE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC(=O)OCC.Cl

Origin of Product

United States

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